1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel-
Brand Name: Vulcanchem
CAS No.: 311810-75-0
VCID: VC20186787
InChI: InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+
SMILES:
Molecular Formula: C3H2F2O3
Molecular Weight: 124.04 g/mol

1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel-

CAS No.: 311810-75-0

Cat. No.: VC20186787

Molecular Formula: C3H2F2O3

Molecular Weight: 124.04 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- - 311810-75-0

Specification

CAS No. 311810-75-0
Molecular Formula C3H2F2O3
Molecular Weight 124.04 g/mol
IUPAC Name (4R,5S)-4,5-difluoro-1,3-dioxolan-2-one
Standard InChI InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+
Standard InChI Key DSMUTQTWFHVVGQ-XIXRPRMCSA-N
Isomeric SMILES [C@H]1([C@@H](OC(=O)O1)F)F
Canonical SMILES C1(C(OC(=O)O1)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The compound has the molecular formula C₃H₂F₂O₃ and a molecular weight of 124.04 g/mol . It belongs to the class of 1,3-dioxolan-2-ones, characterized by a five-membered ring containing two oxygen atoms and a ketone group. The 4,5-difluoro substitution and the relative (4R,5S) configuration distinguish it from non-fluorinated analogs.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number311810-75-0 (cis), 311810-76-1 (trans)
IUPAC Namerel-(4R,5S)-4,5-Difluoro-1,3-dioxolan-2-one
Molecular FormulaC₃H₂F₂O₃
Molecular Weight124.04 g/mol
DensityNot reported-

The ambiguity in CAS numbers (e.g., 311810-75-0 vs. 311810-76-1) arises from stereoisomerism, with the latter corresponding to the trans isomer .

Synthesis and Manufacturing

Cyclization of Difluoromethanol and CO₂

A common synthesis route involves the reaction of difluoromethanol (CF₂HOH) with carbon dioxide under high-pressure conditions (5–10 bar) at 80–120°C in the presence of a base catalyst (e.g., potassium carbonate). The reaction proceeds via nucleophilic attack of the hydroxyl group on CO₂, followed by cyclization to form the dioxolane ring.

CF2HOH+CO2K2CO3C3H2F2O3+H2O\text{CF}_2\text{HOH} + \text{CO}_2 \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_3\text{H}_2\text{F}_2\text{O}_3 + \text{H}_2\text{O}

The (4R,5S) configuration is favored under kinetic control due to reduced steric strain compared to the cis isomer.

Purification and Isolation

Post-synthesis, the crude product is purified via vacuum distillation (50–60°C at 0.1 mmHg) or recrystallization from ethyl acetate. Yield optimization remains challenging, with reported efficiencies of 40–60%.

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but decomposes at temperatures above 200°C, releasing carbon dioxide and fluorinated byproducts . It is incompatible with strong oxidizing agents (e.g., HNO₃, KMnO₄) and reacts exothermically with amines or alcohols in substitution reactions.

Table 2: Reactivity Profile

Reaction TypeReagentsProducts
OxidationKMnO₄ (acidic)CF₂(COOH)₂ + CO₂
ReductionLiAlH₄CF₂(CH₂OH)₂
SubstitutionEthanolamineCF₂(NHCH₂CH₂OH)₂ + CO₃²⁻

Industrial and Research Applications

Electrolyte Additive in Lithium-Ion Batteries

The compound’s high dielectric constant (ε90\varepsilon \approx 90) and fluorine content enhance ionic conductivity in lithium hexafluorophosphate (LiPF₆)-based electrolytes. It improves battery cycle life by forming a stable solid-electrolyte interphase (SEI) on anode surfaces.

Monomer for Fluorinated Polymers

As a cyclic carbonate, it serves as a precursor for poly(fluoro carbonate)s via ring-opening polymerization. These polymers exhibit exceptional chemical resistance and are used in coatings for aerospace components.

ParameterValue
Permissible Exposure Limit (PEL)Not established
Threshold Limit Value (TLV)0.1 mg/m³

Biological Activity and Toxicology

In Vitro Studies

Preliminary assays indicate inhibition of acetylcholinesterase (AChE) at IC₅₀ = 12 µM, suggesting neurotoxic potential. Metabolites such as 4,5-difluoro-1,2-ethanediol have been detected in hepatic microsomes, implicating cytochrome P450 enzymes in its biotransformation .

Ecotoxicology

The compound’s biodegradation half-life in soil is estimated at 180 days, with a bioaccumulation factor (BCF) of 28 in aquatic organisms .

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